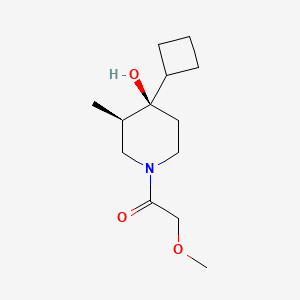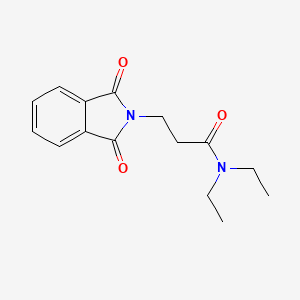
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide often involves multicomponent reactions that allow for the efficient construction of complex molecules. For example, Shaabani et al. (2009) developed a method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which share a similar ring structure, using an aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot reaction without any catalysts. This approach highlights the potential strategies for synthesizing related compounds, including this compound, under mild conditions and with high yields (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of an isoindoline core, which contributes to their unique chemical properties. X-ray diffraction studies, along with spectroscopic methods such as IR, NMR, and UV-Vis, are commonly used to analyze the structure. Demir et al. (2016) utilized X-ray diffraction and DFT calculations to analyze a closely related compound, providing insights into the optimized molecular structure and electronic properties, which can be applied to understand the structure of this compound (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity of the isoindoline nucleus within these compounds is influenced by its electronic structure and the presence of functional groups. The isoindoline ring can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents present. The study by Soleimani et al. (2011) demonstrates the versatility of isocyanide-based multicomponent reactions in constructing complex molecules with isoindoline derivatives, indicating the potential reactivity patterns of this compound (Soleimani et al., 2011).
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-16(4-2)13(18)9-10-17-14(19)11-7-5-6-8-12(11)15(17)20/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOXWKDCPJIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)
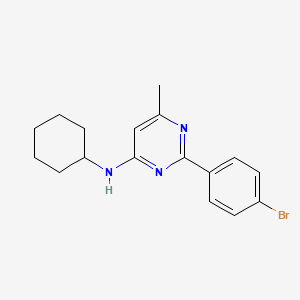
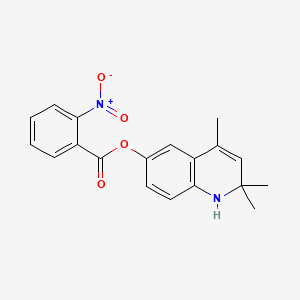
![2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5679433.png)
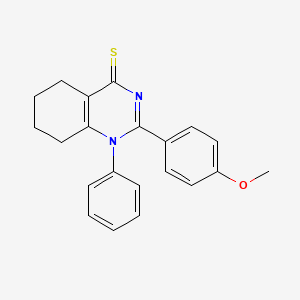

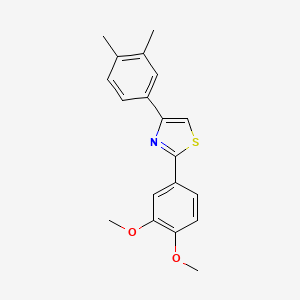
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)
![[(3aS*,9bS*)-2-[(3,5-dimethylisoxazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679458.png)
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-N-ethyl-2-pyrimidinamine](/img/structure/B5679468.png)
